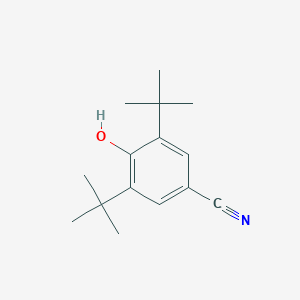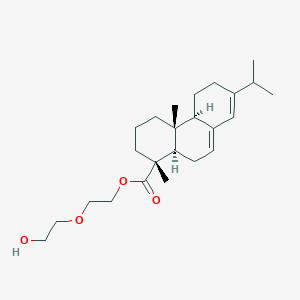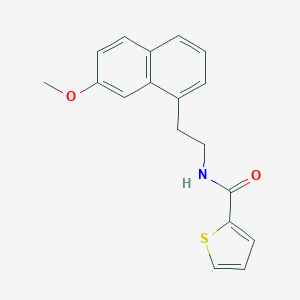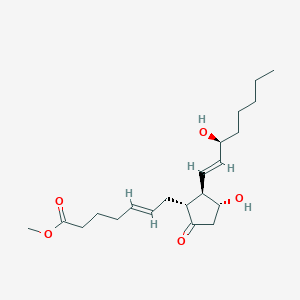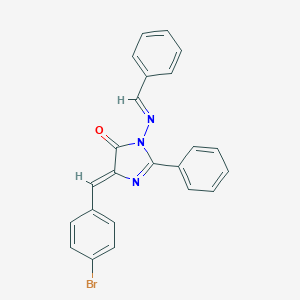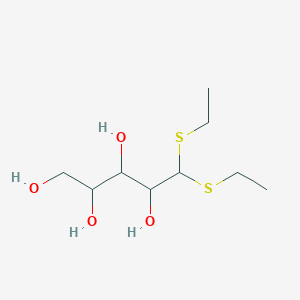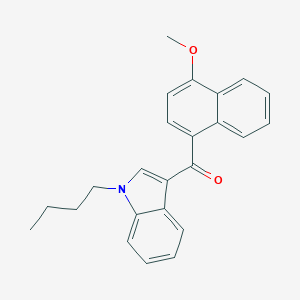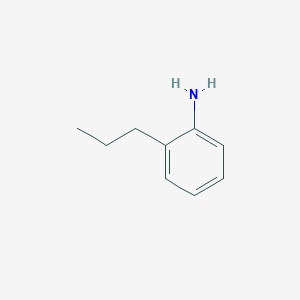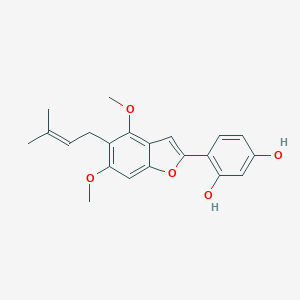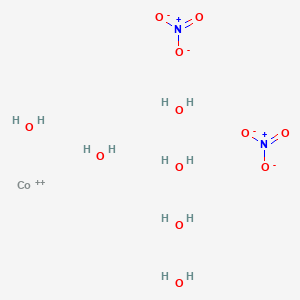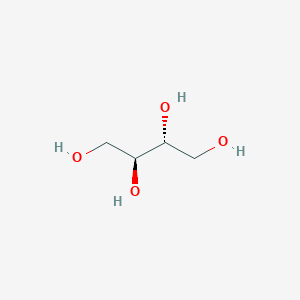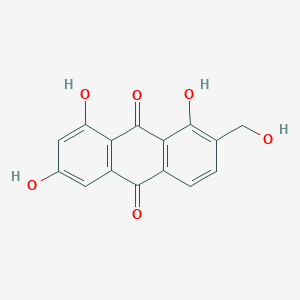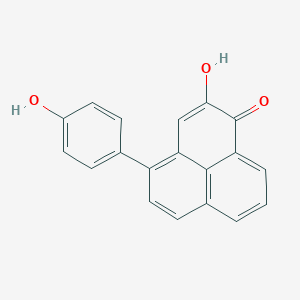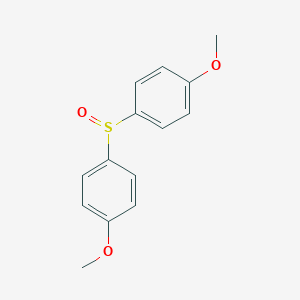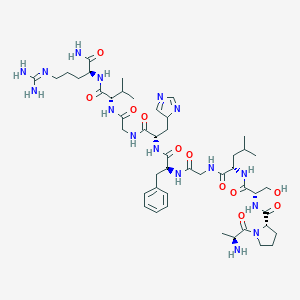
Locustatachykinin IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Locustatachykinin IV (LomTK-IV) is a neuropeptide that belongs to the tachykinin family. It was first identified in the central nervous system of locusts, and later found in other insects. LomTK-IV has been shown to have various physiological and biochemical effects, making it an important molecule for scientific research.
Mechanism Of Action
Locustatachykinin IV acts on the tachykinin receptor, which is a G protein-coupled receptor. Binding of Locustatachykinin IV to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, leads to the activation of various downstream effectors that mediate the physiological and biochemical effects of Locustatachykinin IV.
Biochemical And Physiological Effects
Locustatachykinin IV has been shown to have various biochemical and physiological effects. It can stimulate the release of digestive enzymes, increase gut motility, and regulate the secretion of hormones. In addition, Locustatachykinin IV can also modulate the activity of ion channels, leading to changes in membrane potential and neuronal excitability.
Advantages And Limitations For Lab Experiments
One advantage of using Locustatachykinin IV in lab experiments is its specificity for the tachykinin receptor, which allows for targeted manipulation of insect physiology and behavior. However, one limitation is the lack of knowledge about the receptor distribution and signaling pathways in different insect species, which can affect the interpretation of experimental results.
Future Directions
1. Investigating the role of Locustatachykinin IV in the regulation of insect immunity and stress responses.
2. Developing Locustatachykinin IV-based biopesticides for insect control.
3. Studying the interaction between Locustatachykinin IV and other neuropeptides in the regulation of insect physiology and behavior.
4. Characterizing the tachykinin receptor and signaling pathways in different insect species.
5. Identifying potential therapeutic applications of Locustatachykinin IV in human diseases.
Synthesis Methods
Locustatachykinin IV can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing Locustatachykinin IV due to its simplicity and efficiency. LPPS, on the other hand, is a more complex method that involves the use of liquid-phase chemistry.
Scientific Research Applications
Locustatachykinin IV has been extensively studied for its role in insect physiology and behavior. It has been shown to be involved in the regulation of feeding, locomotion, and reproduction in insects. In addition, Locustatachykinin IV has also been studied for its potential as a biopesticide, as it can disrupt insect nervous systems.
properties
CAS RN |
132309-71-8 |
|---|---|
Product Name |
Locustatachykinin IV |
Molecular Formula |
C47H74N16O11 |
Molecular Weight |
1039.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H74N16O11/c1-25(2)17-31(59-43(71)34(23-64)61-44(72)35-14-10-16-63(35)46(74)27(5)48)40(68)54-21-36(65)57-32(18-28-11-7-6-8-12-28)42(70)60-33(19-29-20-52-24-56-29)41(69)55-22-37(66)62-38(26(3)4)45(73)58-30(39(49)67)13-9-15-53-47(50)51/h6-8,11-12,20,24-27,29-35,38,64H,9-10,13-19,21-23,48H2,1-5H3,(H2,49,67)(H,54,68)(H,55,69)(H,57,65)(H,58,73)(H,59,71)(H,60,70)(H,61,72)(H,62,66)(H4,50,51,53)/t27-,29?,30-,31-,32-,33-,34-,35-,38-/m0/s1 |
InChI Key |
NZZLXJYZUFBAJC-PDBVKYENSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3C=NC=N3)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |
sequence |
APSLGFXGVR |
synonyms |
Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 locustatachykinin IV protein, insect locustatachykinin IV protein, Locusta migratoria Lom-TK IV protein, Locusta migratoria LomTK-IV protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3a-endo-L-leucine-6-L-histidine- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



